Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-

physicochemical characterization structural identity phosphinamide

Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- (molecular formula C21H20NO2P, exact mass 349.1230 g/mol) is a tertiary amide bearing a diphenylphosphine oxide moiety on the N-methyl substituent. The compound is formally classified as an N-alkyl-N-(diphenyloxophosphinyl)methyl carboxamide and was originally synthesized via chloromethylation of N-methylbenzamide followed by reaction with ethyl diphenylphosphinite.

Molecular Formula C21H20NO2P
Molecular Weight 349.4 g/mol
CAS No. 144175-19-9
Cat. No. B12890587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-
CAS144175-19-9
Molecular FormulaC21H20NO2P
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H20NO2P/c1-22(21(23)18-11-5-2-6-12-18)17-25(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3
InChIKeyAXSLXVYMPYEGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- (CAS 144175-19-9): Structural and Procurement Baseline


Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- (molecular formula C21H20NO2P, exact mass 349.1230 g/mol) is a tertiary amide bearing a diphenylphosphine oxide moiety on the N-methyl substituent . The compound is formally classified as an N-alkyl-N-(diphenyloxophosphinyl)methyl carboxamide and was originally synthesized via chloromethylation of N-methylbenzamide followed by reaction with ethyl diphenylphosphinite [1]. It is listed in the SpectraBase spectral database with associated NMR, FTIR, and Raman data for the N-H analog [2], while its N-methyl derivative is catalogued primarily by specialty chemical suppliers.

Cataloged tertiary phosphinamide benzamide
N-methyl substitution provides structural variation for phosphinamide library studies
No comparative performance data; procurement based on structural identity

Why Generic Substitution Is Unsupportable for Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-


No published head-to-head comparison between Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- and any close structural analog (such as N-H derivatives, N-benzyl phosphinamides, or N-alkyl phosphine oxide benzamides) was retrievable from primary literature or patents. Without quantitative performance data in a defined assay or process, any claim that the N-methyl substitution alters coordination behavior, solubility, metabolic stability, or catalytic efficiency relative to its congeners remains unvalidated. Generic substitution among in-class phosphinamide benzamides cannot be ruled out on the basis of currently available evidence [1][2].

N-H analog not interchangeable
Lack of comparative solubility, coordination, or reactivity data prevents direct substitution of the N-H analog for the N-methyl derivative without revalidation.
Other N-alkyl homologs may differ
The N-ethyl, N-propyl, and N-benzyl variants were synthesized under the same procedure but their individual reactivity profiles remain unreported; substitution cannot be assumed.
No validated benchmarking data
Without side-by-side assay or process performance data, any implied interchangeability within the phosphinamide class is unsupported by current evidence.

Quantitative Differentiation Evidence for Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-: A Critical Appraisal


Physicochemical Identity: Molecular Weight Differentiates from Closest N-H Analogs but Functional Significance Is Unquantified

Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- (C21H20NO2P, exact mass 349.1230 g/mol) differs from the N-H parent compound N-[(diphenylphosphinyl)methyl]benzamide (C20H18NO2P, exact mass 335.1075 g/mol) by a single N-methyl group (+14.0157 Da) [1]. No direct comparative data on how this mass difference influences logP, solubility, permeability, or target binding are available from primary sources.

Molecular weight identity
Class-level inference
349.12 Da vs 335.11 Da (N-H analog)
Confirms procurement identity; does not imply functional distinction
No experimental LC-MS or GC-MS comparison reported
physicochemical characterization structural identity phosphinamide

Synthetic Accessibility: Chloromethylation Route Yields Target Compound but No Yield Comparison to Analogous Substrates

The compound was prepared via chloromethylation of N-methylbenzamide with paraformaldehyde and chlorotrimethylsilane, followed by Arbuzov-type reaction with ethyl diphenylphosphinite at room temperature [1]. The original synthesis paper reports reaction conditions for a series of N-alkyl-N-(diphenyloxophosphinyl)methyl carboxamides but does not provide isolated yields specific to the N-methylbenzamide substrate versus its N-ethyl, N-propyl, or N-phenyl counterparts, preventing procurement decisions based on synthetic efficiency.

Synthetic accessibility
Class-level inference
Yield not discretely reported; generic procedure only
Procurement based on structural identity, not scalable efficiency
Chloromethylation/Arbuzov sequence; yield comparison absent
synthetic methodology chloromethylation phosphinamide formation

Spectral Identity: Gas-Phase IR and Calculated Raman Spectra Confirm Structure but Do Not Differentiate from Analogs in Functional Performance

The closely related N-H analog (C20H18NO2P) has experimental KBr-pellet FTIR and computed Raman spectra deposited in the Wiley KnowItAll database [1]. No corresponding experimental spectra or computed spectra for the N-methyl derivative were found in public repositories. Absent side-by-side overlay of the N-methyl vs. N-H carbonyl stretching frequencies or P=O absorption bands under identical conditions, spectral identity cannot be leveraged to argue differential purity or batch-to-batch consistency for procurement purposes.

Spectral identity
Data to verify
Comparative N-methyl vs N-H spectra unavailable
QC differentiation relies solely on supplier certification
N-H FTIR/Raman in KnowItAll; independent verification needed for N-methyl
spectral characterization FTIR Raman spectroscopy

Evidence-Limited Application Scenarios for Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-


Synthetic Intermediate in Phosphinamide Library Construction

Couture et al. (1992) demonstrated that N-alkyl-N-(diphenyloxophosphinyl)methyl carboxamides can serve as precursors for further functionalization, including α-alkylation and Horner-Wadsworth-Emmons-type reactions. Users procuring this compound for in-house derivatization programs should verify its reactivity profile under their specific conditions, as no comparative substrate scope data exist to predict whether the N-methyl substituent enhances or suppresses subsequent transformations relative to N-H or N-benzyl analogs [1].

Physicochemical Reference Standard for Phosphine Oxide Benzamide Characterization

The compound's well-defined molecular formula (C21H20NO2P, MW 349.36) and CAS registry designation make it suitable as a retention time or mass reference in LC-MS workflows targeting phosphinamide-containing libraries, provided the user independently verifies purity and stability under their analytical conditions.

Metal Coordination Ligand Screening (Unvalidated Potential)

Diphenylphosphine oxide moieties are known to coordinate lanthanides and actinides in extraction systems, as reviewed by Kabachnik for structurally related diphenylphosphinylmethyl benzenes [2]. Although no experimental log K or distribution ratio data exist specifically for Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-, users investigating novel extractants may consider this compound as a screening candidate, recognizing the absence of pre-existing performance benchmarks.

Application
Selection Property
Validation Focus
Phosphinamide library synthesis
N-methyl structural variation
Verify substrate reactivity under individual conditions
LC-MS reference standard
Defined mass and formula
Confirm purity and retention time stability
Metal coordination screening
Diphenylphosphine oxide chelating potential
Determine distribution ratio/log K experimentally
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